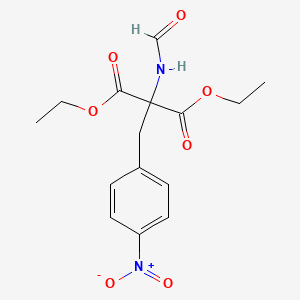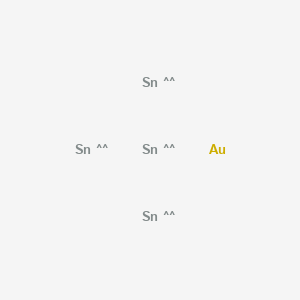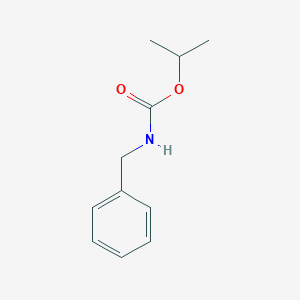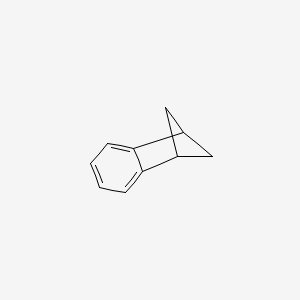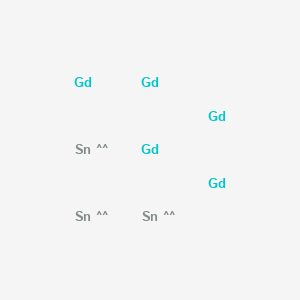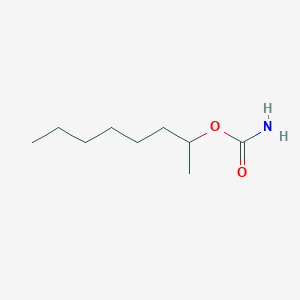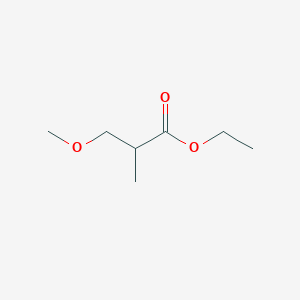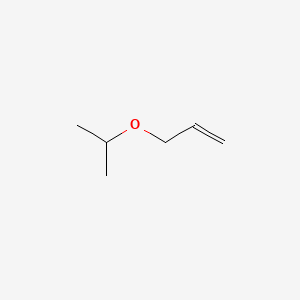
Isopropyl allyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl allyl ether is an organic compound belonging to the class of ethers. It is characterized by the presence of an isopropyl group and an allyl group bonded to an oxygen atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing ethers, including this compound. It involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. .
Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of alcohols.
Industrial Production Methods:
Batch Process: In industrial settings, this compound is often produced in batch reactors where the reactants are mixed and allowed to react under controlled conditions.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Acidic Cleavage: Hydroiodic acid and hydrobromic acid are used for the cleavage of ethers.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Alcohols.
Substitution Products: Alcohols and alkyl halides.
Scientific Research Applications
Isopropyl allyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl allyl ether in chemical reactions involves the cleavage of the ether bond under acidic or basic conditions. The oxygen atom in the ether can be protonated or deprotonated, making it a good leaving group. This allows for nucleophilic attack and subsequent formation of new products .
Comparison with Similar Compounds
Ethyl Allyl Ether: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl Allyl Ether: Contains a methyl group instead of an isopropyl group.
Propyl Allyl Ether: Has a propyl group instead of an isopropyl group
Uniqueness: Isopropyl allyl ether is unique due to the presence of the isopropyl group, which provides steric hindrance and affects the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
CAS No. |
6140-80-3 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-prop-2-enoxypropane |
InChI |
InChI=1S/C6H12O/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3 |
InChI Key |
HCHJSQGMAQVHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


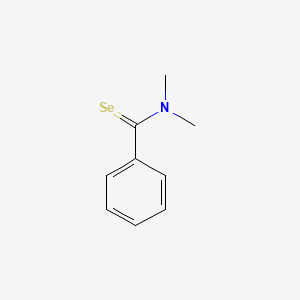
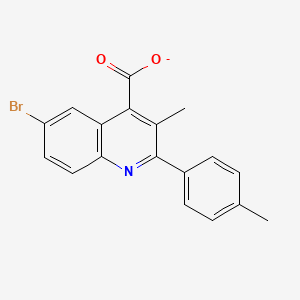
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)


